

Toxicological Profile: cis-Chlorfenvinphos (Z-Isomer)

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Compound of Interest

Compound Name: *cis-Chlorfenvinphos*

CAS No.: 18708-87-7

Cat. No.: B103268

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Executive Summary

cis-Chlorfenvinphos (Z-2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate) is the dominant isomer of the organophosphate insecticide chlorfenvinphos.[1] Unlike phosphorothioate insecticides (e.g., chlorpyrifos) that require metabolic bioactivation (desulfuration) to become active, chlorfenvinphos is a vinyl phosphate and acts as a direct inhibitor of acetylcholinesterase (AChE).[1]

Technical grade chlorfenvinphos is a mixture typically composed of ~90% Z-isomer (cis) and ~10% E-isomer (trans).[1][2] While the E-isomer is often cited as being more insecticidally potent per unit weight, the Z-isomer constitutes the bulk of the material and drives the gross toxicological profile in exposure scenarios. This guide focuses on the specific properties, mechanism, and experimental analysis of the Z-isomer.

Chemical Identity & Isomeric Significance[1][2][3][4][5]

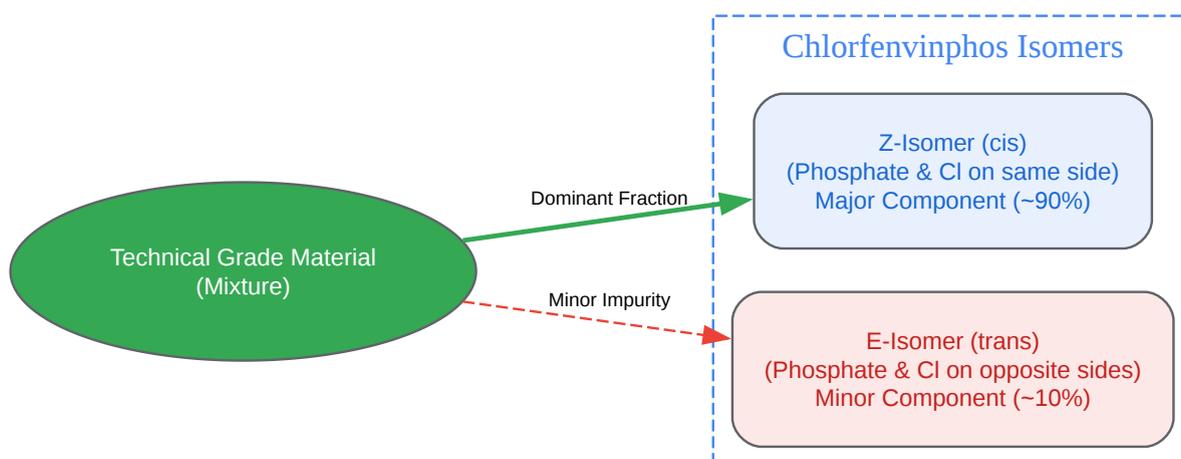
The nomenclature for chlorfenvinphos can be ambiguous in older literature. The definitive assignment based on Cahn-Ingold-Prelog (CIP) priority rules is:

- Z-Isomer (cis): The vinyl chlorine atom and the phosphate group are on the same side of the double bond (Zusammen).[1] This is the major constituent (~90%).[1]
- E-Isomer (trans): The vinyl chlorine atom and the phosphate group are on opposite sides (Entgegen).[1] This is the minor constituent (~10%).[1]

Property	cis-Chlorfenvinphos (Z)	trans-Chlorfenvinphos (E)
CAS Number	18708-87-7	18708-86-6
Composition (Tech)	~90%	~10%
LogP	3.81 (High Lipophilicity)	4.22 (Higher Lipophilicity)
AChE Potency	High (Direct Inhibitor)	Very High (Often > Z)
Solubility	~145 mg/L (Water)	Lower solubility

Visualization: Isomeric Structures

The following diagram illustrates the stereochemical distinction and the resulting steric environment for the Z-isomer.



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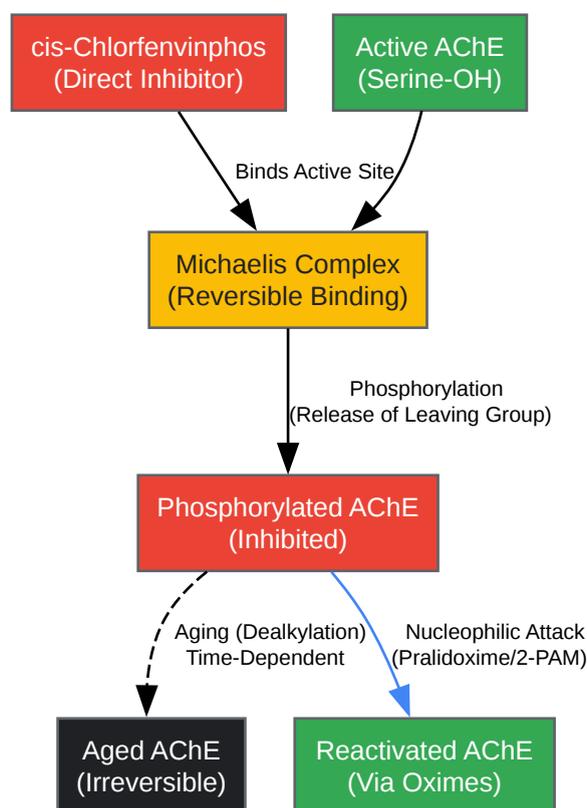
Figure 1: Stereochemical composition of technical chlorfenvinphos. The Z-isomer dominates the mixture.[1]

Mechanism of Action: Direct AChE Inhibition

Unlike many organophosphates that exist as "pro-drugs" (thions) requiring hepatic activation, **cis-chlorfenvinphos** contains a phosphoenol bond that is inherently reactive.[1]

Molecular Interaction

- Binding: The electrophilic phosphorus atom attacks the hydroxyl group of Serine-203 (human numbering) in the catalytic triad of AChE.[1]
- Phosphorylation: A stable phosphoryl-enzyme complex is formed, releasing the leaving group (dichloroacetophenone enol).[1]
- Inactivation: The phosphorylated enzyme cannot hydrolyze acetylcholine (ACh), leading to synaptic accumulation of ACh and cholinergic crisis (fasciculations, bradycardia, bronchorrhea).[1]
- Aging: Over time, the phosphorylated enzyme may undergo "aging" (dealkylation of the phosphate moiety), rendering the inhibition irreversible and resistant to oxime reactivators (e.g., Pralidoxime).[1]



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Figure 2: Mechanism of Action. Direct phosphorylation of AChE leads to inhibition; aging prevents reactivation.

Toxicokinetics (ADME)

The toxicity of **cis-chlorfenvinphos** is modulated by its rapid metabolism.[1] Since it is already active, metabolism serves primarily as a detoxification pathway.[1]

- Absorption: Rapidly absorbed via oral, dermal, and inhalation routes due to high lipophilicity (LogP ~3.8).[1]
- Distribution: Widely distributed to lipid-rich tissues (brain, adipose) but does not bioaccumulate significantly due to rapid clearance.[1]
- Metabolism (Detoxification):

- Oxidative Dealkylation: Mediated by Cytochrome P450 enzymes (CYP2B6, CYP2C19).[1]
This removes an ethyl group, creating an unstable diester that degrades to acetophenone.
[1]
- Hydrolysis: Esterases cleave the vinyl-phosphate bond.[1]
- Induction: Chlorfenvinphos is a potent inducer of hepatic CYP450s.[1] Pre-exposure can increase the rate of its own detoxification, creating a temporary tolerance (tachyphylaxis).
[1]
- Excretion: Metabolites are conjugated (glucuronidation) and excreted in urine (approx. 80-90% within 24 hours).[1]

Experimental Protocols

For drug development or toxicology screening, precise assays are required to measure potency and metabolic stability.[1]

Protocol: Modified Ellman's Assay for Direct Inhibition

This protocol is adapted for **cis-chlorfenvinphos** to determine IC50 values without the need for metabolic activation systems.[1]

Reagents:

- Buffer: 0.1 M Sodium Phosphate, pH 8.0.[1][3]
- Enzyme: Human Recombinant AChE (0.5 U/mL stock).
- Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
- Chromogen: DTNB (Ellman's Reagent, 0.3 mM final).[1]
- Test Compound: **cis-Chlorfenvinphos** (dissolved in DMSO, <1% final DMSO concentration).

Workflow:

- Preparation: Dilute **cis-chlorfenvinphos** in DMSO to create a 7-point log-scale concentration series (e.g., 1 nM to 100 µM).

- Incubation (Inhibition Phase):
 - Add 140 μ L Buffer to 96-well plate.
 - Add 20 μ L AChE solution.[1]
 - Add 20 μ L Test Compound.[1]
 - Critical Step: Incubate for 10 minutes at 25°C to allow phosphorylation of the enzyme.
- Reaction (Measurement Phase):
 - Add 20 μ L DTNB/ATCh mixture.[1]
- Detection: Measure Absorbance at 412 nm kinetically for 5 minutes.
- Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. % Activity to determine IC50.[1]

Protocol: Metabolic Stability (Microsomal Clearance)

To assess the rate of detoxification (clearance).[1]

Reagents:

- Microsomes: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]
- Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
- Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

- Pre-incubation: Mix Microsomes and **cis-chlorfenvinphos** (1 μ M) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
- Initiation: Add NADPH system to start the reaction.[1]

- Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 μ L aliquots.
- Quenching: Immediately dispense into 150 μ L ice-cold Quench Solution. Centrifuge at 4000g for 10 min.
- Analysis: Analyze supernatant via LC-MS/MS monitoring the parent mass (m/z 359 \rightarrow 155 transition).
- Calculation: Plot $\ln(\% \text{ Remaining})$ vs. time. Slope = $-k$. [1] Intrinsic Clearance () = . [1]

Safety & Handling (Risk Assessment)

- Acute Toxicity: High. [1][4] Oral LD50 (Rat) \sim 9.7 - 39 mg/kg. [1] Dermal LD50 (Rabbit) \sim 400 mg/kg. [1]
- Handling: Use full PPE (nitrile gloves, lab coat, respirator). [1] Handle in a fume hood.
- Decontamination: Hydrolyzes slowly in water but rapidly in strong alkali (10% NaOH). [1] Treat spills with alkaline solution. [1]

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